A Comprehensive Guide to the Spectroscopic Characterization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
A Comprehensive Guide to the Spectroscopic Characterization of 3-Amino-4-cyclobutyl-2-hydroxybutanamide Hydrochloride
Introduction
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is a functionalized amino acid derivative with potential applications as an intermediate in the synthesis of biologically active compounds, particularly in the realm of pharmaceutical research.[1][2] Its structure, featuring a primary amine, a primary amide, a secondary alcohol, and a cyclobutyl moiety, presents a unique spectroscopic fingerprint. As this compound is often synthesized as a mixture of diastereoisomers, its characterization requires a nuanced approach to spectroscopic analysis.[2]
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this document outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, grounded in the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[3] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.
Predicted ¹H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. For 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride, the ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to a diastereomeric mixture.[4] This results in the potential for two distinct sets of signals for each proton, though some may overlap. The hydrochloride salt form will protonate the primary amine to an ammonium group (-NH₃⁺), and the labile protons of the -OH, -NH₃⁺, and -CONH₂ groups are likely to appear as broad signals that may exchange with deuterium in a D₂O shake experiment.
The choice of solvent is critical for NMR analysis. Given the polar nature of the hydrochloride salt, a polar deuterated solvent such as DMSO-d₆ or D₂O is recommended.[5] The following predictions are based on a generic understanding of chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CONH₂ | ~7.5 - 8.0 | Broad singlet | 1H |
| -CONH₂ | ~7.0 - 7.5 | Broad singlet | 1H |
| -NH₃⁺ | ~8.0 - 8.5 | Broad singlet | 3H |
| -OH | ~4.5 - 5.5 | Broad singlet/Doublet | 1H |
| H2 (CH-OH) | ~3.8 - 4.2 | Multiplet | 1H |
| H3 (CH-NH₃⁺) | ~3.2 - 3.6 | Multiplet | 1H |
| H4 (CH₂-cyclobutyl) | ~1.5 - 1.9 | Multiplet | 2H |
| Cyclobutyl CH | ~2.0 - 2.4 | Multiplet | 1H |
| Cyclobutyl CH₂ | ~1.6 - 2.0 | Multiplet | 6H |
Causality Behind Predictions:
-
The amide protons (-CONH₂) are expected to be deshielded and appear as two distinct broad signals due to the restricted rotation around the C-N bond.
-
The ammonium protons (-NH₃⁺) will be significantly deshielded and appear as a broad singlet.
-
The proton on the carbon bearing the hydroxyl group (H2) is deshielded by the electronegative oxygen and will likely be a multiplet due to coupling with H3.
-
The proton on the carbon with the ammonium group (H3) is similarly deshielded and will be a multiplet due to coupling with H2 and the adjacent H4 protons.
-
The protons of the cyclobutyl group and the adjacent methylene group (H4) will reside in the more shielded aliphatic region of the spectrum, exhibiting complex, overlapping multiplets. The diastereomeric nature of the sample is expected to be most evident in the signals for H2, H3, and H4, where slight differences in the chemical environment for the two diastereomers will result in a doubling of these complex multiplets.[6]
Protocol for ¹H NMR Data Acquisition
A self-validating system for data acquisition is paramount for ensuring the trustworthiness of the results. This protocol is designed to be compliant with Good Laboratory Practices (GLP).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
If the sample does not fully dissolve, gentle warming or sonication may be applied.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
-
Instrument Calibration and Setup:
-
Ensure the NMR spectrometer has been recently calibrated and its performance verified.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent residual signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
Data Processing and Archiving:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase the spectrum correctly.
-
Baseline correct the spectrum.
-
Record all experimental parameters and archive the raw and processed data in a secure, traceable manner.[3]
-
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon skeleton of the molecule. As with the proton spectrum, the presence of diastereoisomers may lead to the appearance of pairs of signals for each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~172 - 176 |
| C2 (CH-OH) | ~70 - 75 |
| C3 (CH-NH₃⁺) | ~50 - 55 |
| C4 (CH₂-cyclobutyl) | ~35 - 40 |
| Cyclobutyl CH | ~30 - 35 |
| Cyclobutyl CH₂ | ~20 - 30 |
| Cyclobutyl CH₂ | ~15 - 20 |
Causality Behind Predictions:
-
The carbonyl carbon of the amide (C1) is the most deshielded carbon, appearing at the downfield end of the spectrum.
-
The carbons bonded to the electronegative oxygen (C2) and nitrogen (C3) are also significantly deshielded.
-
The remaining aliphatic carbons of the butanamide chain and the cyclobutyl ring will appear in the more shielded upfield region of the spectrum.[7] The specific shifts will be influenced by their substitution and steric environment, with the diastereomeric nature of the sample likely causing a splitting of these signals.[8]
Protocol for ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Sample Preparation: Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Calibration and Setup: Calibrate and set up the instrument as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing and Archiving: Process and archive the data as described for ¹H NMR.
Predicted IR Spectroscopic Data
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride will be characterized by the vibrational modes of its alcohol, amide, and ammonium functionalities.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | ~3200 - 3600 | Broad, Strong |
| N-H (amide) | Asymmetric & Symmetric Stretching | ~3350 & ~3180 | Medium, Sharp |
| N-H (ammonium) | Stretching | ~2500 - 3000 | Broad, Strong |
| C-H (aliphatic) | Stretching | ~2850 - 2960 | Medium-Strong |
| C=O (amide) | Amide I band | ~1640 - 1680 | Strong |
| N-H (amide) | Amide II band (bending) | ~1600 - 1640 | Medium-Strong |
| N-H (ammonium) | Bending | ~1500 - 1600 | Medium |
| C-N | Stretching | ~1000 - 1350 | Medium-Weak |
Causality Behind Predictions:
-
The broad O-H stretching band is characteristic of hydrogen-bonded alcohols.[9]
-
Primary amides typically show two distinct N-H stretching bands.[10]
-
The protonated amine (-NH₃⁺) gives rise to a very broad and strong absorption in the 2500-3000 cm⁻¹ region, often with multiple sub-peaks.
-
The C=O stretch of the amide (Amide I band) is expected to be a very strong and sharp absorption.[11]
-
The N-H bending of the amide (Amide II band) appears at a slightly lower wavenumber.[11]
-
The C-H stretching vibrations of the aliphatic parts of the molecule will appear just below 3000 cm⁻¹.[12]
Protocol for FT-IR Data Acquisition
This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing solid samples.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is turned on and has had adequate time to warm up and stabilize.
-
Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[13]
-
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[14]
-
-
Sample Analysis:
-
Place a small amount of the solid 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride sample onto the ATR crystal, ensuring complete coverage.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.
-
Label the significant peaks.
-
Thoroughly clean the ATR crystal and pressure arm after the analysis.
-
Caption: Workflow for FT-IR analysis using ATR.
Predicted Mass Spectrometric Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.[15] The analysis would typically be performed in positive ion mode.
-
Molecular Ion: The molecular formula of the free base is C₈H₁₆N₂O₂ with a molecular weight of 172.12 g/mol . In positive mode ESI-MS, the protonated molecular ion, [M+H]⁺, is expected at a mass-to-charge ratio (m/z) of 173.13.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 173.13 precursor ion would provide structural information. Key predicted fragmentations include:
-
Loss of H₂O (m/z 155.12): Dehydration is a common fragmentation pathway for molecules containing a hydroxyl group.
-
Loss of NH₃ (m/z 156.12): Loss of ammonia from the protonated amine.
-
Loss of CONH₂ (m/z 129.12): Cleavage of the amide group.
-
α-cleavage: Cleavage of the C-C bonds adjacent to the protonated amine and the hydroxyl group.
-
Table 4: Predicted Key Mass Spectrometry Fragments (ESI+)
| m/z | Predicted Identity |
| 173.13 | [M+H]⁺ |
| 156.12 | [M+H - NH₃]⁺ |
| 155.12 | [M+H - H₂O]⁺ |
| 129.12 | [M+H - CONH₂]⁺ |
Causality Behind Predictions:
The fragmentation of amides in ESI-MS often involves the cleavage of the amide bond.[16][17] Aliphatic amines and alcohols are prone to losses of small neutral molecules like ammonia and water, respectively.[18] The specific fragmentation pattern will ultimately depend on the instrument parameters, such as the collision energy used in an MS/MS experiment.
Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.[19]
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Instrument Tuning and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Tune the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and optimal signal for a tuning compound.[20]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion (m/z 173.13) to obtain the fragmentation pattern.
-
-
Data Analysis and Archiving:
-
Analyze the full scan and MS/MS spectra to confirm the molecular weight and identify fragment ions.
-
Archive all raw data and instrument parameters.
-
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